2,7,10-Trioxadispiro[2.0.54.33]dodecane
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Overview
Description
2,7,10-Trioxadispiro[2.0.54.33]dodecane is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.208 It is a member of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Chemical Reactions Analysis
2,7,10-Trioxadispiro[2.0.54.33]dodecane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7,10-Trioxadispiro[2054
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be of interest in the study of molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,7,10-Trioxadispiro[2.0.54.33]dodecane can be compared with other similar spiro compounds, such as:
These compounds share similar structural features but may differ in their chemical properties and applications The uniqueness of 2,7,10-Trioxadispiro[2054
Properties
IUPAC Name |
2,7,10-trioxadispiro[2.0.54.33]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-10-5-2-8(1)9(7-12-9)3-6-11-8/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVOMBAMLAIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CCO2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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